Cas no 1807021-26-6 (Methyl 3-bromo-2-cyano-5-nitrophenylacetate)

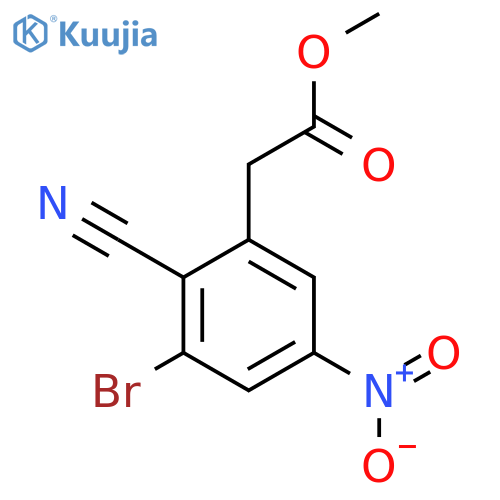

1807021-26-6 structure

商品名:Methyl 3-bromo-2-cyano-5-nitrophenylacetate

CAS番号:1807021-26-6

MF:C10H7BrN2O4

メガワット:299.077581644058

CID:4977200

Methyl 3-bromo-2-cyano-5-nitrophenylacetate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-bromo-2-cyano-5-nitrophenylacetate

- methyl 2-(3-bromo-2-cyano-5-nitrophenyl)acetate

-

- インチ: 1S/C10H7BrN2O4/c1-17-10(14)3-6-2-7(13(15)16)4-9(11)8(6)5-12/h2,4H,3H2,1H3

- InChIKey: AEXYABXTVMGOQJ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=C(C=1C#N)CC(=O)OC)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 359

- トポロジー分子極性表面積: 95.9

- 疎水性パラメータ計算基準値(XlogP): 1.9

Methyl 3-bromo-2-cyano-5-nitrophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013016611-500mg |

Methyl 3-bromo-2-cyano-5-nitrophenylacetate |

1807021-26-6 | 97% | 500mg |

790.55 USD | 2021-06-25 | |

| Alichem | A013016611-250mg |

Methyl 3-bromo-2-cyano-5-nitrophenylacetate |

1807021-26-6 | 97% | 250mg |

494.40 USD | 2021-06-25 | |

| Alichem | A013016611-1g |

Methyl 3-bromo-2-cyano-5-nitrophenylacetate |

1807021-26-6 | 97% | 1g |

1,460.20 USD | 2021-06-25 |

Methyl 3-bromo-2-cyano-5-nitrophenylacetate 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

1807021-26-6 (Methyl 3-bromo-2-cyano-5-nitrophenylacetate) 関連製品

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量